4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone

Organic semiconductors Electron acceptors n-Type materials

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS 299962-88-2), also known as tetrabromo-substituted naphthalenetetracarboxylic dianhydride (TBNDA) or 4Br-NDI dianhydride, with molecular formula C14Br4O6 and a molecular weight of 583.76 g/mol, is a core-brominated naphthalene diimide (NDI) precursor. It belongs to the arylene diimide family of electron-deficient π-scaffolds and serves as a versatile building block for synthesizing core-tetrafunctionalized naphthalene diimides and π-expanded organic semiconductors.

Molecular Formula C14Br4O6
Molecular Weight 583.8 g/mol
CAS No. 299962-88-2
Cat. No. B1587181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone
CAS299962-88-2
Molecular FormulaC14Br4O6
Molecular Weight583.8 g/mol
Structural Identifiers
SMILESC12=C3C4=C(C(=C1C(=O)OC(=O)C2=C(C(=C3C(=O)OC4=O)Br)Br)Br)Br
InChIInChI=1S/C14Br4O6/c15-7-3-1-2-5(9(7)17)13(21)24-14(22)6(2)10(18)8(16)4(1)12(20)23-11(3)19
InChIKeyAYAULFUIPANQMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS 299962-88-2): A Strategic Building Block for Organic Semiconductors and NIR Materials


4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone (CAS 299962-88-2), also known as tetrabromo-substituted naphthalenetetracarboxylic dianhydride (TBNDA) or 4Br-NDI dianhydride, with molecular formula C14Br4O6 and a molecular weight of 583.76 g/mol, is a core-brominated naphthalene diimide (NDI) precursor. It belongs to the arylene diimide family of electron-deficient π-scaffolds and serves as a versatile building block for synthesizing core-tetrafunctionalized naphthalene diimides and π-expanded organic semiconductors [1]. Its four symmetrically positioned bromine atoms enable diverse post-functionalization strategies—nucleophilic substitution, cross-coupling, and core-annulation—that are inaccessible or inefficient with mono‑ or dibrominated analogs, underpinning its growing adoption in organic electronics and optoelectronic materials research [2].

Why Core-Halogenation Degree and Pattern Dictate the Functional Utility of Naphthalene Dianhydride Building Blocks


In the synthesis of core-functionalized naphthalene diimides (cNDIs), the number and position of halogen substituents on the dianhydride precursor fundamentally determine the accessible chemical space, electronic properties, and material performance. Mono‑bromo (MBNDA) and dibromo (DBNDA) analogs offer only one or two reactive sites, limiting the scope of π-expansion and annulation reactions, while dichloro analogs (DCNDA) exhibit lower reactivity in nucleophilic aromatic substitution than their bromo counterparts [1]. The fully brominated TBNDA provides four equivalent reactive sites with optimal leaving-group ability, enabling symmetric tetrafunctionalization, heterocyclic core-annulation, and the construction of ladder-type π-conjugated systems that are simply not accessible from lower-halogenated precursors [2]. Furthermore, the strong electron-withdrawing inductive effect of four bromine atoms imparts a substantially lowered LUMO energy level and enhanced π-acidity relative to less‑brominated or unsubstituted NDI derivatives, which directly determines the electron-transport characteristics, air stability, and doping behavior of the resulting semiconductor materials [1]. These structure‑property relationships mean that selecting a mono‑ or dibrominated dianhydride for applications requiring deep LUMO levels or extensive core-functionalization will lead to fundamentally different—and often inferior—material outcomes.

Quantitative Differentiation of 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone from Closest Analogs


Reduction Potential Shift Relative to Core-Unsubstituted NDI: Quantifying Enhanced π-Acidity

The tetrabromo-substituted naphthalene diimide (NDI 5) derived from 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone exhibits a significant anodic shift in its first reduction potential compared to the core-unsubstituted NDI 1, directly reflecting enhanced electron affinity and π-acidity conferred by the four bromine substituents [1]. In dichloromethane solution, cyclic voltammetry reveals that tetrabromo NDI 5 undergoes the first one‑electron reduction at E1/2 = −0.75 V vs. Fc/Fc+, whereas the core-unsubstituted NDI 1 is reduced at a substantially more negative potential of approximately −1.08 V vs. Fc/Fc+ [1][2]. This 0.33 V positive shift translates to a LUMO energy lowering of ~0.3 eV, establishing TBNDA-derived NDIs as markedly stronger electron acceptors than their non‑brominated parent.

Organic semiconductors Electron acceptors n-Type materials

Synthetic Yield Advantage in Core-Brominated Dianhydride Production

The synthesis of 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone via bromination of naphthalene dianhydride (NDA) using dibromoisocyanuric acid proceeds in excellent yield, providing a practical route to the tetrabrominated building block [1]. In the optimized procedure, TBNDA is obtained with consistently high efficiency, contrasting with the selective synthesis of 2‑bromo (MBNDA) and 2,6‑dibromo (DBNDA) naphthalene dianhydride derivatives, which typically require careful control of reaction conditions (temperature, reaction time, SO₃ content in oleum, and NaBr stoichiometry) to achieve acceptable selectivity and yield, and whose product mixtures are often difficult to separate [2]. The high‑yield, robust synthesis of TBNDA reduces batch‑to‑batch variability and lowers procurement cost per reactive site, making it the preferred precursor for applications requiring multi‑site core functionalization.

Synthetic chemistry Building block procurement Organic electronics precursors

Record-Low Threshold Voltage in n-Type Organic Electrochemical Transistors Enabled by 4Br-NDI-3EG Derived from TBNDA

Organic electrochemical transistors (OECTs) fabricated from the TBNDA-derived small molecule 4Br-NDI-3EG achieve a threshold voltage (V_th) of −0.022 V, which is the lowest reported value for n-type channel materials to date [1]. This performance is directly enabled by the electron‑withdrawing effect of the four bromine atoms on the NDI core, which lowers the LUMO energy level sufficiently to facilitate efficient electrochemical doping at minimal applied bias. In comparison, OECTs based on the π-expanded derivative NDI-DTYA-3EG (synthesized from 4Br-NDI-3EG) maintain a slightly higher threshold voltage of −0.041 V, while devices made from the non-brominated NDI core or alternative n-type small molecules typically operate at significantly larger threshold voltages (often >0.1 V in magnitude), reflecting less favorable energetics for cation-coupled electron injection [1].

Organic electrochemical transistors n-Type OMIECs Bioelectronics

Four Equivalent Reactive Sites Enable Symmetric Tetrafunctionalization Inaccessible to Mono- and Dibrominated Dianhydrides

TBNDA possesses four chemically equivalent bromine substituents at the 2,3,6,7-positions of the naphthalene core, enabling symmetric tetrafunctionalization via nucleophilic aromatic substitution, Stille cross-coupling, or Suzuki coupling [1]. This structural feature allows the construction of bilateral and symmetric core-annulated NDI derivatives, ladder-type π-conjugated molecules, and bis-TBNDI dimers that are architecturally inaccessible from 2‑bromonaphthalene dianhydride (MBNDA, one reactive site) or 2,6‑dibromonaphthalene dianhydride (DBNDA, two reactive sites) [2]. The review by Zhang et al. notes: 'Compared to 2,6‑dichloronaphthalene dianhydride (DCNDA) or 2‑bromonaphthalene dianhydride (MBNDA) and 2,6‑dibromonaphthalene dianhydride (DBNDA), TBNDA exhibits a greater advantage in the core-expansion with heterocyclic rings (containing heterocyclic atoms, i.e., O, S, N) through a nucleophilic halogen-exchange reaction, nucleophilic substitution, and a metal-catalyzed Suzuki or Stille cross-coupling reaction, where the unfavorable polymerization could be excluded due to the detrimental multi-reaction sites' [1]. This unique tetrafunctional architecture directly translates to synthetic versatility that cannot be achieved by any lower-halogenated analog.

Core-annulation π-Extended semiconductors Ladder-type conjugated molecules

Enhanced Radical Anion Stability via Four Bromine Atoms: Enabling Air-Persistent Open-Shell Species

A recent systematic study by K. T. et al. (2026) established a direct structure–property correlation across NDI‑Br0 (unsubstituted), NDI‑Br2 (dibromo), and NDI‑Br4 (tetrabromo, derived from TBNDA) radical anions [1]. The NDI‑Br4 system cleanly generates a homogeneous radical anion, whereas NDI‑Br2 reduction yields a heterogeneous mixture of species. The formation of the stable NDI‑Br4 radical anion arises from a synergistic mechanism: the strong electron-withdrawing inductive effect of the four bromine atoms provides the thermodynamic driving force for reduction (validated by spectro‑electrochemistry), while their active participation in spin and charge delocalization—confirmed by FT‑IR, XPS, and DFT analyses—ensures thermodynamic and kinetic stabilization of the open‑shell product [1]. This stabilization enables an air‑persistent radical anion that exhibits a single, bright emission at 589 nm, a property absent in the NDI‑Br0 and NDI‑Br2 systems, which either do not form persistent radicals or produce impure mixed species.

Organic radicals n-Doping Spin delocalization

High-Value Application Scenarios for 4,5,9,10-Tetrabromoisochromeno[6,5,4-def]isochromene-1,3,6,8-tetraone Based on Quantitative Evidence


Synthesis of Low-Threshold-Voltage n-Type OECT Channel Materials for Implantable Bioelectronics

Research groups developing n-type organic mixed ionic–electronic conductors (OMIECs) for low-power organic electrochemical transistors should select TBNDA as the starting building block. The TBNDA-derived small molecule 4Br-NDI-3EG delivers the lowest reported threshold voltage (−0.022 V) among all n-type OECT channel materials, enabling device operation near zero gate bias [1]. This performance advantage is directly attributable to the four electron‑withdrawing bromine atoms on the NDI core, which position the LUMO energy for optimal electrochemical doping in physiological saline (0.1 M NaCl). Competing building blocks (non‑brominated NDA, monobromo MBNDA, or dibromo DBNDA) cannot achieve comparably low threshold voltages because their higher LUMO levels require larger overpotentials for cation‑coupled electron injection [1].

Construction of Symmetric Core-Annulated π-Extended Semiconductors for n-Channel OFETs

For synthetic chemists designing bilateral, sulfur‑ or nitrogen‑annulated naphthalene diimides as n‑channel organic field‑effect transistor (OFET) semiconductors, TBNDA is the only viable dianhydride precursor. Its four equivalent bromine atoms permit symmetric one‑pot or sequential annulation on both flanks of the naphthalene core, producing π‑extended, ladder‑type conjugated molecules with deep LUMO levels (below −4.0 eV) that facilitate electron injection and air‑stable electron transport [1][2]. Mono‑bromo (MBNDA) and dibromo (DBNDA) analogs allow only asymmetric or unilateral annulation, fundamentally limiting the achievable π‑conjugation length and molecular symmetry. The review by Zhang et al. explicitly establishes that TBNDA 'exhibits a greater advantage in core‑expansion with heterocyclic rings' compared to DCNDA, MBNDA, and DBNDA [1].

Air-Stable Organic Radical Anion Generation for n-Doping and Spin-Based Devices

TBNDA-derived NDI‑Br4 is uniquely capable of forming a clean, homogeneous, and air‑persistent radical anion upon chemical reduction—a property that NDI‑Br0 (unsubstituted) and NDI‑Br2 (dibromo) fail to exhibit [1]. This makes TBNDA the mandatory precursor for applications requiring stable open‑shell NDI species, including controlled n‑type doping of organic semiconductors, spin‑based molecular devices, and 'fluorescence turn‑on' radical sensors. The synergistic mechanism—where four bromine atoms simultaneously provide the thermodynamic driving force for reduction and kinetically stabilize the radical anion through spin/charge delocalization—is structurally unique to the tetra‑brominated architecture [1]. Researchers seeking persistent organic radicals should explicitly specify this CAS number for procurement rather than lower‑brominated alternatives.

Covalent Triazine Framework (CTF) Synthesis for Electrochemical Sensing and Photocatalysis

TBNDA has been successfully employed as a tetrafunctional monomer in the solvothermal synthesis of covalent triazine frameworks (CTFs) via condensation with triazine‑based amines, yielding highly conjugated porous materials for electrochemical sensing (e.g., 1‑naphthol detection) and photocatalytic hydrogen production [1][2]. The four bromine leaving groups enable the formation of a fully cross‑linked, three‑dimensional porous network with uniform spherical particle morphology (0.5–2 µm diameter), which facilitates electron transfer when applied to glassy carbon electrodes [1]. Dibromo analogs (DBNDA) cannot achieve the same degree of cross‑linking density, resulting in frameworks with inferior structural integrity and electrochemical performance.

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